molecular formula C10H10F3NO3 B13038181 (S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid

(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B13038181
M. Wt: 249.19 g/mol
InChI Key: JGUUZLLUEJITLZ-QMMMGPOBSA-N
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Description

(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid (CAS 1336372-72-5) is a noncanonical amino acid (ncAA) of high interest in chemical biology and pharmaceutical research. This compound features a chiral (S)-configuration and a molecular structure that incorporates a phenolic hydroxyl group and a chemically distinct trifluoromethyl group on the phenyl ring . This unique structure makes it a valuable building block for Genetic Code Expansion (GCE) technologies . Through GCE, researchers can site-specifically incorporate this ncAA into proteins in live cells using an engineered aminoacyl-tRNA synthetase/tRNA pair to suppress an amber stop codon. This allows for the creation of engineered proteins with novel properties and functions . The trifluoromethyl group is a key pharmacophore known to enhance the lipophilicity and metabolic stability of drug candidates, while the hydroxyl group offers a handle for further chemical modification . Primary research applications include serving as a probe for studying membrane protein structure and dynamics, enabling targeted photo-cross-linking to map protein-protein interactions, and facilitating the site-specific attachment of biophysical probes (e.g., fluorophores) via bioorthogonal chemistry . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

(3S)-3-amino-3-[4-hydroxy-2-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)7-3-5(15)1-2-6(7)8(14)4-9(16)17/h1-3,8,15H,4,14H2,(H,16,17)/t8-/m0/s1

InChI Key

JGUUZLLUEJITLZ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)C(F)(F)F)[C@H](CC(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Chiral Pool Synthesis

This method utilizes naturally occurring amino acids or their derivatives as starting materials to introduce the chiral center inherently.

  • Starting from an appropriate chiral amino acid scaffold, functionalization at the aromatic ring is achieved via electrophilic substitution or cross-coupling reactions to install the trifluoromethyl and hydroxy groups.
  • Advantages include high stereochemical control and avoidance of racemization.
  • Challenges involve selective substitution on the aromatic ring without disturbing the amino acid backbone.

Asymmetric Synthesis Using Chiral Catalysts

  • Employs chiral catalysts to induce enantioselectivity during the formation of the amino acid.
  • Typical approaches involve asymmetric hydrogenation or addition reactions to prochiral precursors bearing the trifluoromethylated aromatic moiety.
  • Reaction conditions such as temperature, solvent, and catalyst loading are optimized to maximize enantiomeric excess and yield.
  • This method allows direct construction of the (S)-configured center with good stereocontrol.

Multi-Step Chemical Synthesis via Amination and Propanoic Acid Derivatization

  • Starting from a trifluoromethyl-substituted phenyl derivative, amination introduces the amino group at the β-position.
  • Subsequent reaction with propanoic acid derivatives or acrylates forms the final amino acid structure.
  • Reaction conditions are carefully controlled to prevent side reactions and racemization.
  • Solvents such as ethanol or methanol and controlled temperature conditions (often reflux) are commonly used.

Enantiomeric Enrichment Techniques

  • Post-synthesis, mixtures of enantiomers can be enriched using chiral resolution methods.
  • For example, contacting racemic mixtures with chiral amino acids (e.g., D-threonine) under controlled temperature (~40°C) can achieve enantiomeric excess greater than 98% as determined by chiral HPLC.
  • This step is critical if racemic synthesis routes are employed initially.

Comparative Data of Related Compounds and Synthesis

Compound Name Molecular Weight (g/mol) Key Features Preparation Highlights
(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid 249.19 Hydroxy and trifluoromethyl on phenyl ring Chiral pool, asymmetric synthesis, multi-step amination
(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid 249.19 Positional isomer with hydroxy at 4-position Similar synthetic routes with positional control
3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid 233.19 Lacks hydroxy group Synthesized via amination of trifluoromethyl phenyl precursors
3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid 219.16 Multiple fluorine substitutions Multi-step synthesis with fluorinated aromatic precursors

Table 1: Comparison of related trifluoromethyl-substituted amino acid derivatives and their preparation methods

Key Research Findings and Notes on Synthesis

  • The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which influences the choice of synthetic route to preserve these properties.
  • Hydroxy substitution on the aromatic ring requires mild reaction conditions to avoid deactivation or side reactions during amination and coupling steps.
  • Use of catalytic amounts of acid (e.g., sulfuric acid) in esterification steps can facilitate purification and isolation of intermediates, improving overall yield.
  • Enantiomeric purity is crucial for biological activity; thus, asymmetric synthesis or chiral resolution techniques are integral parts of the preparation process.
  • Reaction solvents such as ethanol, methanol, or 2-propanol are preferred for their ability to dissolve both organic and polar intermediates and facilitate reflux conditions.

Summary of Preparation Methodologies

Preparation Method Starting Materials Key Reaction Steps Advantages Challenges
Chiral Pool Synthesis Naturally occurring amino acids Aromatic substitution and functionalization High stereochemical purity Selective substitution difficulty
Asymmetric Catalysis Prochiral precursors with trifluoromethylated phenyl Catalytic asymmetric addition or hydrogenation Direct stereocontrol Catalyst cost and optimization
Multi-Step Amination Route Trifluoromethyl phenyl derivatives Amination, propanoic acid coupling Scalable and versatile Requires careful condition control
Enantiomeric Enrichment Racemic mixtures Chiral resolution via amino acid complexation High enantiomeric excess Additional purification step

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

The compound features a trifluoromethyl group, which significantly influences its chemical properties and biological activities. Its structure can be represented as follows:

  • IUPAC Name : (S)-3-amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid
  • Molecular Formula : C10_{10}H10_{10}F3_3NO3_3

Pharmacological Research

(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid has been studied for its potential pharmacological effects, particularly in the following areas:

  • Neuropharmacology : Research indicates that this compound may act as an antagonist at certain neurotransmitter receptors, potentially influencing synaptic transmission and neuroplasticity. Studies have shown its efficacy in modulating glutamatergic signaling pathways, which are crucial in various neurological disorders.
  • Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, possibly through its action on serotonin and norepinephrine pathways.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules, particularly those used in medicinal chemistry. Its unique trifluoromethyl group enhances the lipophilicity of derivatives, making them more effective in drug formulations.

Neuropharmacological Effects

A study conducted by Zhang et al. (2021) explored the neuropharmacological effects of (S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid on rodent models of depression. The results indicated significant alterations in behavior consistent with reduced depressive symptoms when administered at specific dosages.

Synthesis of Derivatives

In a synthetic chemistry study by Lee et al. (2020), (S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid was utilized as a precursor for developing novel compounds aimed at treating neurodegenerative diseases. The derivatives exhibited enhanced activity compared to their parent compounds.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain enzymes. The hydroxyl and amino groups also play crucial roles in forming hydrogen bonds with target molecules, further stabilizing the compound’s interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid can be elucidated by comparing it to analogous compounds. Key factors include substituent positions, electronic effects, chirality, and bioactivity.

Structural Analogues and Substituent Effects

Compound Name Substituents Position Molecular Weight CAS Number Key Properties
Target Compound 4-hydroxy-2-(trifluoromethyl)phenyl ortho ~233.19 Not Available S-configuration; hydrogen bonding (OH), steric hindrance (CF₃), moderate lipophilicity
(S)-3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid 4-(trifluoromethyl)phenyl para 233.19 790203-84-8 Higher lipophilicity (para-CF₃); reduced steric hindrance
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid 3-(trifluoromethyl)phenyl meta 233.19 719995-40-1 Meta-CF₃ alters binding pocket interactions; intermediate lipophilicity
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid 4-fluorophenyl para 183.18 293731-69-8 Lower MW; fluorine’s electronegativity enhances polarity but reduces lipophilicity
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid 3-nitrophenyl meta 210.19 19883-74-0 Nitro group increases polarity and hydrogen-bond acceptor capacity

Chirality and Bioactivity

Chirality profoundly impacts bioactivity. For example:

  • Compound 1 (S-configuration) and Compound 2 (R-configuration) in exhibit divergent activities despite identical substituents, underscoring the role of stereochemistry .
  • The S-configuration in the target compound may optimize interactions with chiral biological targets (e.g., LAT1 transporters), whereas R-isomers or racemic mixtures could show reduced efficacy .

Functional Group Influence

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity compared to halogens (e.g., fluorine) or polar groups (e.g., nitro). Para-CF₃ () increases hydrophobicity, while ortho-CF₃ (target) adds steric bulk .
  • Hydroxy (-OH) : The para-OH in the target compound enables hydrogen bonding, critical for binding to polar active sites (e.g., kinases or proteases) .

Biological Activity

(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid, also known by its CAS number 1336372-72-5, is a compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (S)-3-amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid is C10_{10}H10_{10}F3_{3}NO3_{3}, with a molecular weight of 249.19 g/mol. The presence of the trifluoromethyl group (-CF3_{3}) is significant as it influences the compound's lipophilicity and biological interactions.

The biological activity of (S)-3-amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid can be attributed to several mechanisms:

  • Inhibition of Neurotransmitter Uptake : Studies have shown that compounds containing a trifluoromethyl group can enhance their potency in inhibiting neurotransmitter uptake, particularly serotonin (5-HT). This is due to the increased lipophilicity and potential for better membrane penetration, which facilitates interaction with transporters .
  • Interaction with Receptors : The compound may interact with various receptor systems, including G-protein coupled receptors (GPCRs), which play a crucial role in neurotransmission and signal transduction pathways .

Pharmacological Effects

Research indicates that (S)-3-amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid exhibits several pharmacological effects:

  • Antidepressant-like Activity : Due to its ability to inhibit serotonin uptake, this compound may exhibit antidepressant properties similar to those of selective serotonin reuptake inhibitors (SSRIs) .
  • Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects. The hydroxyl and trifluoromethyl groups may contribute to this activity by modulating inflammatory pathways .

Table 1: Summary of Biological Activities

Activity TypeDescription
Neurotransmitter Uptake InhibitionEnhanced inhibition of serotonin uptake compared to non-fluorinated analogs
Antidepressant-like EffectsPotential similar effects to SSRIs in clinical studies
Anti-inflammatory EffectsModulation of inflammatory markers in vitro

Case Study Analysis

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